Methyl benzo[d]oxazole-7-carboxylate

Physicochemical property Lipophilicity Log P

Positional isomers of benzoxazole carboxylates often cause inconsistent solubility, LC-MS shifts, and reduced synthetic efficiency in medchem campaigns. Methyl benzo[d]oxazole-7-carboxylate resolves this with defined physicochemical properties: • LogP 1.57 & aqueous solubility 0.811 mg/mL-balanced for cellular assays • 91% yield via microwave-assisted Yb(OTf)₃ synthesis-scalable alternative to thermal methods • Selective CYP1A2 inhibition profile-useful as a control in CYP panels

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
CAS No. 1086378-35-9
Cat. No. B1592183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl benzo[d]oxazole-7-carboxylate
CAS1086378-35-9
Molecular FormulaC9H7NO3
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C(=CC=C1)N=CO2
InChIInChI=1S/C9H7NO3/c1-12-9(11)6-3-2-4-7-8(6)13-5-10-7/h2-5H,1H3
InChIKeySVWYSYMOKICPBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl benzo[d]oxazole-7-carboxylate Baseline Profile


Methyl benzo[d]oxazole-7-carboxylate (CAS 1086378-35-9, C9H7NO3, MW 177.16) is a heterocyclic benzoxazole derivative containing a methyl ester at the 7-position. It is a solid with a reported melting point of 116-118 °C and is typically supplied at purities of 95% to 98% . The compound exhibits a consensus Log P of 1.57 and a predicted aqueous solubility of 0.811 mg/mL . It is primarily utilized as a versatile building block or scaffold for the synthesis of biologically active molecules .

1
Heterocyclic scaffold building block

Supports synthesis of benzoxazole-based inhibitors, probes, and lead-like libraries.

2
Microwave-compatible protocol

Documented high-efficiency synthesis enables scalable access for medicinal chemistry campaigns.

3
Physicochemical profile for cell assays

Moderate lipophilicity and reported solubility support in vitro assay design with reduced DMSO demand.

Methyl benzo[d]oxazole-7-carboxylate Isomer Specificity


Benzoxazole carboxylate isomers (2-, 5-, 6-, and 7-carboxylate) share the same molecular formula but exhibit measurable differences in key physicochemical properties that impact formulation, chromatographic behavior, and synthetic accessibility. Specifically, methyl benzo[d]oxazole-7-carboxylate possesses a unique ester substitution pattern that influences its predicted lipophilicity and aqueous solubility compared to its positional isomers . Furthermore, the microwave‑assisted synthetic route to the 7‑carboxylate achieves a documented 91% yield , whereas other benzoxazole carboxylate derivatives often require lower‑yielding traditional methods . Substituting a different positional isomer without accounting for these quantified differences can lead to unexpected solubility outcomes in biological assays, altered retention times in LC‑MS protocols, and reduced synthetic efficiency when downstream transformations are optimized for the 7‑substitution pattern.

!
Isomer-dependent lipophilicity

2-, 5-, 6‑carboxylate isomers may shift Log P and alter chromatographic retention and assay behaviour compared to the 7‑carboxylate.

!
Solubility mismatch across isomers

Different aqueous solubility among positional isomers can lead to precipitation or inconsistent stock solution preparation.

!
Synthetic efficiency not guaranteed

The high-yielding microwave route (91%) documented for the 7‑carboxylate may not transfer to other benzoxazole carboxylates, affecting scale‑up economics.

Methyl benzo[d]oxazole-7-carboxylate Isomer Comparison


Lower Lipophilicity vs. 2-Carboxylate

The consensus Log P of methyl benzo[d]oxazole-7-carboxylate is predicted to be 1.57, whereas the positional isomer methyl benzo[d]oxazole-2-carboxylate has a predicted consensus Log P of 1.69 . This difference in lipophilicity can influence compound behavior in reversed‑phase chromatography and in silico drug‑likeness assessments.

Lipophilicity
Cross-study comparable
Log P 1.57
vs 2‑carboxylate 1.69 (Δ −0.12)
May support aqueous assay compatibility without high DMSO.
In silico consensus Log P
Physicochemical property Lipophilicity Log P

Higher Aqueous Solubility vs. 2-Carboxylate

Methyl benzo[d]oxazole-7-carboxylate has a predicted aqueous solubility of 0.811 mg/mL (ESOL method), which is approximately 1.9‑fold higher than that of methyl benzo[d]oxazole-2-carboxylate (0.428 mg/mL) . This enhanced solubility can simplify the preparation of stock solutions for biological assays.

Aqueous solubility
Cross-study comparable
0.811 mg/mL
~1.9‑fold vs 2‑carboxylate (0.428 mg/mL)
Reduced precipitation risk in assay media.
ESOL predicted solubility
Solubility Formulation Physicochemical property

Efficient Microwave-Assisted Synthesis

A reported microwave‑assisted protocol using methyl 3‑amino‑2‑hydroxybenzoate and triethyl orthoformate yields methyl benzo[d]oxazole-7-carboxylate in 91% isolated yield . In contrast, traditional benzoxazole carboxylate syntheses are often described as low‑yielding, with some routes affording only 60–75% yields . This higher yield translates to reduced material costs and less time spent on purification.

Synthetic yield
Class-level inference
91% isolated yield
vs traditional routes 60–75%
May improve procurement economics for library synthesis.
Microwave, Yb(OTf)₃, 100 °C, 1 h
Synthetic chemistry Process optimization Benzoxazole

Commercial Purity Consistency

Multiple vendors supply methyl benzo[d]oxazole-7-carboxylate with a minimum purity specification of 95% or 98% . This purity range is comparable to or exceeds that of its positional isomers (e.g., 2‑carboxylate, 95–97%; 5‑carboxylate, 97%; 6‑carboxylate, 95–98%) , ensuring that researchers can obtain material of consistent quality without concerns about trace contaminants affecting assay reproducibility.

Purity specification
Cross-study comparable
95–98%
Comparable to other benzoxazole carboxylate isomers
Consistent quality may reduce need for repurification.
Major vendor specifications
Quality control Procurement Purity

Selective CYP Inhibition Profile

In silico models predict that methyl benzo[d]oxazole-7-carboxylate is not an inhibitor of CYP2C9, CYP2C19, CYP2D6, or CYP3A4, although it is predicted to inhibit CYP1A2 . This profile suggests a lower potential for drug‑drug interactions involving multiple CYP isoforms compared to compounds that show broad CYP inhibition. (Class‑level inference: other benzoxazole carboxylates may exhibit different CYP inhibition patterns depending on substitution.)

CYP inhibition profile
Class-level inference
CYP1A2 inhibitor
No inhibition of CYP2C9/2C19/2D6/3A4 predicted
Narrow profile may reduce off‑target pharmacology in cell panels.
SVM prediction; class‑level extrapolation
ADME CYP inhibition Drug‑likeness

Methyl benzo[d]oxazole-7-carboxylate Research Applications


Scaffold for Lead Optimization

Methyl benzo[d]oxazole-7-carboxylate serves as a versatile building block for generating libraries of benzoxazole‑based inhibitors or probes. Its moderate lipophilicity (Log P 1.57) and favorable solubility (0.811 mg/mL) make it well‑suited for incorporation into compounds intended for cellular assays, where balanced physicochemical properties are critical for permeability and aqueous compatibility .

Microwave-Assisted Synthesis Benchmark

The 91% yield achieved via microwave‑assisted synthesis using Yb(OTf)₃ provides a benchmark for high‑efficiency benzoxazole formation . This methodology can be adapted to prepare larger quantities of the 7‑carboxylate or structurally related analogs, offering a scalable alternative to traditional, lower‑yielding thermal cyclizations .

CYP Inhibition Reference Compound

Predicted to inhibit CYP1A2 but not CYP2C9, CYP2C19, CYP2D6, or CYP3A4 , methyl benzo[d]oxazole-7-carboxylate can be used as a control or comparator in CYP inhibition panels. Its narrow inhibition profile helps identify off‑target effects that may arise from broader‑acting heterocyclic cores.

Isomer Discrimination Standard

The measurable differences in Log P (Δ = -0.12 vs. 2‑carboxylate) and retention behavior can be exploited to develop and validate HPLC or LC‑MS methods capable of resolving positional isomers of benzoxazole carboxylates, ensuring accurate quantification in complex reaction mixtures.

Application
Selection Property
Validation Focus
Lead optimization scaffold
Moderate lipophilicity & aqueous solubility range
Cellular assay compatibility, permeability assessment
Microwave synthesis benchmark
High‑yielding microwave protocol feasibility
Reaction scalability, yield reproducibility
CYP inhibition reference
CYP1A2‑selective inhibition profile
Off‑target CYP panel screening
Isomer discrimination standard
Isomer‑specific lipophilicity & retention behaviour
HPLC/LC‑MS method development for positional isomers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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